1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Alkaloids and Amino Acid Derivatives
1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives have been synthesized through various chemical reactions, demonstrating their significance in the creation of alkaloids and amino acid derivatives. For example, Huber and Seebach (1987) developed a method for synthesizing tetrahydroisoquinoline derivatives, which included the alkaloid (+)-corlumine (Huber & Seebach, 1987).
Novel Synthesis Techniques
Efficient routes for synthesizing novel derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been explored using various chemical reactions. Kotha and Banerjee (2007) reported a novel synthesis method involving a combination of cycloaddition reactions (Kotha & Banerjee, 2007).
Biological Significance and Diversity-Oriented Synthesis
The biological significance of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) unit, particularly in peptide-based drugs, has been highlighted in research. Kotha, Deodhar, and Khedkar (2014) provided an overview of various synthetic approaches for constructing Tic derivatives, indicating its importance in medicinal chemistry (Kotha, Deodhar, & Khedkar, 2014).
Development of Constrained Amino Acids
Research on benzo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids (benzoTic) has led to the synthesis of novel series of topographically constrained amino acids. Wang and Mosberg (1995) designed these by extending the aromatic system of Tic (Wang & Mosberg, 1995).
Use in N-Protection and Activation of Electrophilic Attack
1,2,3,4-tetrahydroisoquinoline derivatives have been created using carbon dioxide for N-protection and to facilitate electrophilic attack. This approach, demonstrated by Katritzky and Akutagawa (1986), shows its utility in chemical transformations (Katritzky & Akutagawa, 1986).
Derivatives Preparation and Characterization
Several derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been prepared and characterized, demonstrating the compound's versatility. Jansa, Macháček, and Bertolasi (2006) conducted detailed characterizations of these derivatives, showing their potential in various applications (Jansa, Macháček, & Bertolasi, 2006).
Functionalization through Ugi Four-Component Reaction
A protocol for functionalizing 1,2,3,4-tetrahydroisoquinolines via the Ugi four-component reaction has been established. Yan et al. (2016) demonstrated the versatility of this method in synthesizing structurally diverse tetrahydroisoquinolines (Yan, Bai, Xu, & Feng, 2016).
Synthesis of Enantiopure Derivatives
The synthesis of enantiomerically pure derivatives of this compound has been achieved, which is crucial in the synthesis of specific modulators and nuclear receptors. Forró et al. (2016) synthesized enantiomeric derivatives with high enantiomeric excess, demonstrating its significance in medicinal chemistry (Forró, Megyesi, Paál, & Fülöp, 2016).
Ugi-Type Multicomponent Reactions
Ugi-type multicomponent reactions involving tetrahydroisoquinoline have been explored for the functionalization of these compounds. Ngouansavanh and Zhu (2007) reported the synthesis of 1,2-diacylated adducts through such reactions, further showcasing the compound's utility in organic synthesis (Ngouansavanh & Zhu, 2007).
Practical Synthesis Techniques
A practical synthesis of functionalized 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was reported by Quintiliano and Silva (2012). Their methodology highlights the practicality and accessibility of synthesizing these compounds (Quintiliano & Silva, 2012).
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (THIQ) is a part of a large group of natural products known as isoquinoline alkaloids . THIQ and its analogs have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that thiq and its analogs interact with their targets, leading to changes in the biological activities of various infective pathogens and neurodegenerative disorders . For instance, some THIQ derivatives have been found to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway .
Biochemical Pathways
For instance, THIQ derivatives have been found to inhibit the PD-1/PD-L1 pathway, which plays a crucial role in immune response .
Pharmacokinetics
It’s known that thiq is a conformationally restricted analog of phenylalanine (phe), which usually results in an increase in bioavailability, selectivity, and potency .
Result of Action
The molecular and cellular effects of THIQ’s action are diverse, given its wide range of biological activities. For instance, THIQ derivatives have been found to inhibit the PD-1/PD-L1 pathway, which can reinvigorate exhausted immune cells and enable the host immune cells to detect and eliminate previously “hidden” cancers .
Action Environment
It’s known that the biological activity of thiq and its analogs can be influenced by various factors, including the specific targets they interact with and the specific conditions under which they are used .
Safety and Hazards
Future Directions
The synthesis of enantiomeric pure 1,2,3,4‐tetrahydroisoquinoline carboxylic acids is expected to provide access to chiral carboxyl‐substituted 1,2,3,4‐tetrahydroquinolines and 1,2,3,4‐tetrahydro‐ß‐carbolines . This method is expected to be an effective approach for the synthesis of these compounds.
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is involved in various biochemical reactions due to its structural properties. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme that hydrolyzes almost all β-lactam antibiotics Additionally, this compound can act as a precursor for the synthesis of other biologically active molecules, further highlighting its importance in biochemical pathways .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been studied for their potential to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is crucial in cancer immunotherapy . By inhibiting this pathway, this compound can enhance the immune response against cancer cells, demonstrating its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s ability to inhibit NDM-1 involves binding to the enzyme’s active site, preventing it from hydrolyzing β-lactam antibiotics . This binding interaction is crucial for its antibacterial properties. Additionally, its derivatives’ inhibition of the PD-1/PD-L1 pathway involves interactions with the proteins involved in this immune checkpoint, blocking their function and enhancing the immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as light and temperature Over time, degradation products may form, which could influence its biological activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as enhancing the immune response and inhibiting bacterial growth . At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound could potentially lead to cytotoxicity or other negative impacts on cellular function. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized through pathways involving oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and activity, highlighting the importance of understanding its metabolism for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, and it may interact with binding proteins that facilitate its distribution within the body . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall biological activity.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFGRWIKQDSSLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347435 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41034-52-0 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041034520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41034-52-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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